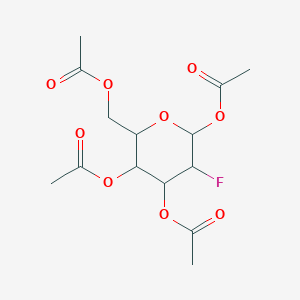
beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate: is a chemically modified sugar derivative. It is characterized by the substitution of a fluorine atom at the second carbon position and the acetylation of the hydroxyl groups at the first, third, fourth, and sixth positions. This compound is often used in various scientific research fields due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate typically involves the following steps:
Starting Material: The synthesis begins with beta-D-Glucopyranose.
Fluorination: The hydroxyl group at the second carbon is replaced with a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Acetylation: The hydroxyl groups at the first, third, fourth, and sixth positions are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Using large quantities of fluorinating agents under controlled conditions to ensure safety and efficiency.
Continuous Acetylation: Employing continuous flow reactors for the acetylation process to enhance yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylated positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorine-substituted carbon, potentially replacing the fluorine atom with a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized acetyl derivatives.
Reduction: De-fluorinated glucopyranose derivatives.
Substitution: Thiolated or aminated glucopyranose derivatives.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes, particularly those involved in carbohydrate metabolism.
Pathways: It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes, leading to altered metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Glucopyranose, 2-deoxy-2-chloro-, tetraacetate: Similar structure but with a chlorine atom instead of fluorine.
Beta-D-Glucopyranose, 2-deoxy-2-iodo-, tetraacetate: Contains an iodine atom at the second carbon position.
Beta-D-Glucopyranose, 2-deoxy-2-bromo-, tetraacetate: Features a bromine atom at the second carbon position.
Uniqueness
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules, making it particularly valuable in medicinal chemistry and biochemical research.
Propiedades
IUPAC Name |
(3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

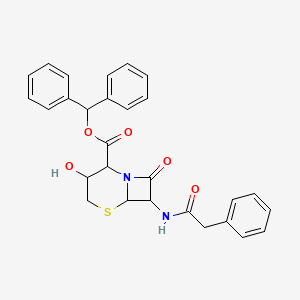


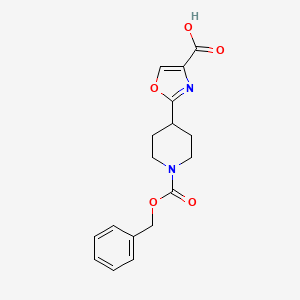
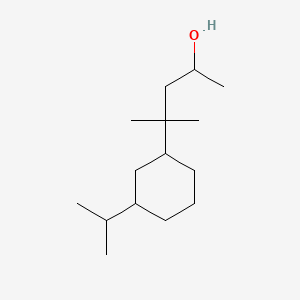


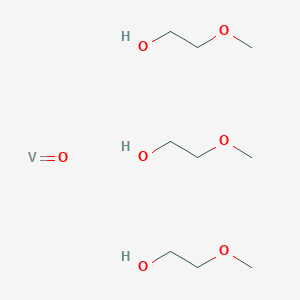

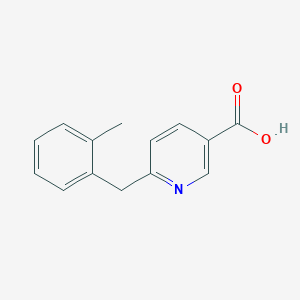


![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
